2-(Trifluoromethyl)-1,3-benzoxazole-6-carboxylic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(trifluoromethyl)-1,3-benzoxazole-6-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4F3NO3/c10-9(11,12)8-13-5-2-1-4(7(14)15)3-6(5)16-8/h1-3H,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNGMUVHYSMEONK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)O)OC(=N2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4F3NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Trifluoromethylation of Preformed Benzoxazole
Electrophilic trifluoromethylation reagents, such as Umemoto’s reagent (1-trifluoromethyl-1,3-dihydro-3,3-dimethyl-1,2-benziodoxole), enable late-stage functionalization. However, this method faces challenges due to the electron-deficient nature of the benzoxazole ring, which reduces reactivity toward electrophiles. Alternative approaches using nucleophilic trifluoromethylating agents (e.g., CF₃SiMe₃ with CsF) have shown limited success, with yields below 30% in preliminary trials.
Cyclization with Trifluoromethyl-Containing Precursors
A more efficient route involves synthesizing the benzoxazole ring from trifluoromethyl-bearing intermediates. For example, WO2018041853A1 describes the use of ethyl 4,4,4-trifluoro-2-(hydroxyimino)-3-oxobutanoate as a precursor for pyrazine derivatives. Adapting this methodology, analogous intermediates could undergo cyclization with 4-amino-3-hydroxybenzoic acid to directly incorporate the trifluoromethyl group during ring formation. This approach avoids post-cyclization functionalization challenges and has achieved yields up to 44% in related systems.
Carboxylic Acid Group Installation and Optimization
The carboxylic acid at position 6 is often introduced via oxidation of methyl or hydroxymethyl precursors. ChemicalBook highlights a photoredox-catalyzed oxidation method using tris[2-(4,6-difluorophenyl)pyridinato-C²,N]-iridium(III) under oxygen atmosphere. This protocol converts aldehydes to carboxylic acids in 92% yield under mild conditions. Applied to 2-(trifluoromethyl)-1,3-benzoxazole-6-carbaldehyde, this method could streamline the final oxidation step.
Alternatively, traditional oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) in acidic media remain viable. For example, WO2018041853A1 reports a 23% yield for ethyl 3-(trifluoromethyl)pyrazine-2-carboxylate using H₂O₂ and sodium tungstate. While less efficient, this method avoids the need for specialized catalysts.
Comparative Analysis of Synthetic Routes
Chemical Reactions Analysis
Types of Reactions: 2-(Trifluoromethyl)-1,3-benzoxazole-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to other functional groups such as alcohols or aldehydes.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or nucleophiles can be employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylated derivatives, while reduction can produce alcohols or aldehydes .
Scientific Research Applications
2-(Trifluoromethyl)-1,3-benzoxazole-6-carboxylic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for synthesizing more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique properties make it useful in studying biological processes and interactions.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(Trifluoromethyl)-1,3-benzoxazole-6-carboxylic acid involves its interaction with molecular targets through its trifluoromethyl and carboxylic acid groups. These interactions can influence various biochemical pathways and processes, making the compound valuable in medicinal chemistry and biological research .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituted Benzoxazole Derivatives
(a) 2-Methyl-1,3-benzoxazole-6-carboxylic Acid
- Structure : Methyl (-CH₃) substituent at position 2.
- Molecular Formula: C₉H₇NO₃.
- Molecular Weight : 177.16 g/mol.
- Key Differences :
- The methyl group is less electronegative than -CF₃, reducing metabolic stability and lipophilicity.
- Lower molecular weight improves solubility but may reduce target binding affinity.
- Applications : Intermediate in synthesizing fluorescent dyes and agrochemicals.
(b) 2-(3,5-Dichlorophenyl)-1,3-benzoxazole-6-carboxylic Acid (Tafamidis)
Benzoxazole Derivatives with Modified Cores
(a) 2-Oxo-2,3-dihydro-1,3-benzoxazole-6-carboxylic Acid
- Structure : Oxo (=O) group at position 2, creating a dihydrobenzoxazole ring.
- Molecular Formula: C₈H₅NO₄.
- Molecular Weight : 179.13 g/mol.
- Key Differences: The oxo group increases polarity, improving aqueous solubility but reducing membrane permeability.
- Applications : Intermediate in antibiotic synthesis.
(b) 1,1,3-Trioxo-2,3-dihydro-1λ⁶,2-benzothiazole-6-carboxylic Acid
- Structure : Benzothiazole core with sulfone (-SO₂) groups.
- Molecular Formula: C₈H₅NO₅S.
- Molecular Weight : 227.2 g/mol.
- Key Differences :
- Sulfone groups enhance electron deficiency, making the compound more reactive in nucleophilic substitutions.
- Benzothiazole core differs from benzoxazole in heteroatom composition (S vs. O), altering binding specificity.
- Applications : Used in protease inhibitor development.
Data Table: Structural and Functional Comparison
Research Findings and Trends
- Trifluoromethyl vs. Dichlorophenyl : The -CF₃ group in this compound offers superior metabolic stability compared to the dichlorophenyl group in Tafamidis, but the latter’s bulkier structure enhances TTR binding.
- Electronic Effects : Electron-withdrawing groups (-CF₃, -Cl) improve resonance stabilization of the benzoxazole ring, increasing acidity of the carboxylic acid moiety.
- Solubility Trade-offs : Methyl and oxo derivatives exhibit better aqueous solubility, whereas trifluoromethyl and dichlorophenyl analogs prioritize lipophilicity for membrane penetration.
Biological Activity
2-(Trifluoromethyl)-1,3-benzoxazole-6-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, including antimicrobial, anticancer, and enzyme inhibition activities, supported by various studies and data.
Chemical Structure and Properties
The chemical structure of this compound includes a benzoxazole ring with a trifluoromethyl group at the 2-position and a carboxylic acid functional group at the 6-position. This unique structure enhances its lipophilicity and biological activity compared to other benzoxazole derivatives.
Antimicrobial Activity
Research indicates that benzoxazole derivatives, including this compound, exhibit potent antimicrobial properties. The compound has shown effectiveness against various bacterial and fungal strains, making it a candidate for further development as an antimicrobial agent.
Anticancer Properties
Several studies have demonstrated the anticancer potential of benzoxazole derivatives. For instance, compounds with similar structures have been tested against multiple cancer cell lines, including HepG2 (liver cancer), MCF-7 (breast cancer), and A549 (lung cancer). These studies often reveal significant cytotoxic effects and apoptosis induction in cancer cells through mechanisms involving the inhibition of key signaling pathways .
Table 1: Summary of Anticancer Activity in Benzoxazole Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound 8d | HepG2 | <2.43 | Apoptosis induction via caspase activation |
| Compound XI | HUVEC | N/A | VEGFR-2 inhibition |
| Compound XII | HCT-116 | N/A | Anti-proliferative effects |
Enzyme Inhibition
One notable area of research is the compound's role as an inhibitor of carbonic anhydrases (CAs), which are crucial for various physiological processes. Studies have shown that this compound can effectively inhibit human carbonic anhydrases, potentially leading to therapeutic applications in conditions like glaucoma and edema .
Case Studies
A significant case study involved the synthesis and evaluation of modified benzoxazole derivatives for their anti-cancer activities. In this study, several derivatives were tested against HepG2 cells, demonstrating a marked increase in apoptosis rates compared to control groups. The study highlighted the importance of structural modifications in enhancing biological activity .
Another investigation focused on the structure-activity relationship (SAR) of benzoxazole derivatives against Cryptosporidium parvum, identifying several compounds with nanomolar IC50 values specifically targeting the parasite's inosine monophosphate dehydrogenase (IMPDH) enzyme. This research underscores the potential for developing selective inhibitors based on the benzoxazole scaffold .
Q & A
Q. What are the standard synthetic routes for preparing 2-(Trifluoromethyl)-1,3-benzoxazole-6-carboxylic acid, and how do reaction conditions influence yield?
A common method involves cyclocondensation of 3-amino-4-hydroxybenzoic acid derivatives with trifluoromethyl-substituted aryl acids under reflux conditions. For example, methyl 3-amino-4-hydroxybenzoate can react with excess trifluoromethylphenyl acid in polyphosphoric acid (PPA) or under microwave-assisted conditions to form the benzoxazole core. Reaction duration (e.g., 15–24 hours), temperature (100–120°C), and acid catalyst choice significantly impact yield and purity. Post-synthesis, hydrolysis of the methyl ester group yields the carboxylic acid derivative. Characterization typically employs H/C NMR, mass spectrometry, and HPLC for purity validation .
Q. How is the structural integrity of this compound confirmed experimentally?
Advanced spectroscopic techniques are critical:
- NMR : F NMR confirms the presence and position of the trifluoromethyl group (δ ≈ -60 to -70 ppm). H NMR resolves aromatic protons and carboxylic acid protons (broad signal at δ ≈ 12–13 ppm).
- Mass spectrometry : High-resolution ESI-MS or MALDI-TOF validates the molecular ion peak (e.g., [M+H] at m/z 262.03 for CHFNO).
- X-ray crystallography : Resolves spatial arrangement, confirming the benzoxazole ring planarity and trifluoromethyl orientation .
Q. What solubility and stability considerations are critical for handling this compound in vitro?
The carboxylic acid group confers moderate aqueous solubility at neutral or alkaline pH, but the trifluoromethyl group increases hydrophobicity. Stability studies (e.g., TGA/DSC) show decomposition above 250°C. Storage recommendations include desiccated conditions at -20°C in amber vials to prevent photodegradation and hydrolysis .
Advanced Research Questions
Q. How does the trifluoromethyl group influence the compound’s bioactivity in mechanistic studies?
The electron-withdrawing trifluoromethyl group enhances metabolic stability and membrane permeability. In anticancer studies, analogues like 6-methyl-1-(3-(trifluoromethyl)benzyl)pyrazole-3-carboxylic acid induce autophagy via mTOR/p70S6K inhibition. The trifluoromethyl group stabilizes interactions with hydrophobic kinase pockets, as shown in molecular docking simulations .
Q. What strategies resolve contradictions in cytotoxicity data across different cell lines?
Discrepancies may arise from cell-specific autophagy flux or off-target effects. Methodological adjustments include:
- Dose-response normalization : Use IC values adjusted for cellular ATP content.
- Autophagy inhibitors : Co-treatment with chloroquine (lysosomal inhibitor) or 3-MA (autophagy initiation blocker) clarifies mechanism-specific toxicity.
- Proteomic profiling : Identifies differential expression of autophagy markers (e.g., LC3-II, p62) across cell lines .
Q. How can computational methods optimize this compound for target selectivity?
- QSAR modeling : Correlates substituent effects (e.g., electron-withdrawing groups at position 2) with inhibitory potency against kinases like mTOR.
- Molecular dynamics (MD) simulations : Predict binding stability in ATP-binding pockets (e.g., 10-ns MD runs analyze hydrogen bonding with Val and hydrophobic interactions with Ile).
- ADMET prediction : SwissADME or ADMETlab assesses metabolic liabilities (e.g., CYP3A4-mediated oxidation) .
Q. What experimental approaches validate the compound’s role in modulating oxidative stress pathways?
- ROS assays : Dichlorofluorescein (DCFH-DA) staining quantifies intracellular ROS levels post-treatment.
- Nrf2/Keap1 pathway analysis : Western blotting for Nrf2 nuclear translocation and downstream targets (e.g., HO-1, NQO1).
- Mitochondrial membrane potential : JC-1 dye measures ΔΨm collapse, linking cytotoxicity to mitochondrial dysfunction .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
